4-(4-Fluorophenyl)phenethyl alcohol CAS 7589-27-7 properties
4-(4-Fluorophenyl)phenethyl alcohol CAS 7589-27-7 properties
An In-depth Technical Guide to 2-(4-Fluorophenyl)ethan-1-ol (CAS 7589-27-7)
A Note on Chemical Nomenclature
It is important to clarify the identity of the compound discussed in this guide. The provided CAS number, 7589-27-7, uniquely corresponds to 2-(4-fluorophenyl)ethan-1-ol , which is also commonly known as 4-fluorophenethyl alcohol . The topic name "4-(4-Fluorophenyl)phenethyl alcohol" would describe a different, more complex biphenyl structure. This guide will focus exclusively on the compound correctly identified by CAS 7589-27-7.
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-fluorophenyl)ethan-1-ol (CAS 7589-27-7), a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, robust synthetic methodologies, rigorous analytical characterization, and key applications of this versatile building block. The narrative emphasizes the rationale behind experimental design and validation, ensuring a scientifically sound and practical resource for laboratory and process development applications.
Introduction
2-(4-Fluorophenyl)ethan-1-ol is a valuable fluorinated organic building block.[1][2] Its structure, which combines a phenethyl alcohol backbone with a fluorine atom on the phenyl ring, makes it a critical starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity.[3] This guide serves as an in-depth resource, consolidating technical data and expert insights to facilitate the effective utilization of this important chemical entity.
Physicochemical Properties
A precise understanding of the physicochemical properties of 2-(4-fluorophenyl)ethan-1-ol is fundamental for its application in chemical synthesis, reaction optimization, and formulation. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7589-27-7 | [1][4] |
| IUPAC Name | 2-(4-fluorophenyl)ethan-1-ol | [4][5] |
| Synonyms | 4-Fluorophenethyl alcohol, 4-fluorophenylethanol | [1][4] |
| Molecular Formula | C₈H₉FO | [4] |
| Molecular Weight | 140.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118 °C (at 20 mmHg) | [2][5] |
| Density | 1.121 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.507 | [1] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [1] |
Synthesis and Manufacturing
The synthesis of 2-(4-fluorophenyl)ethan-1-ol can be achieved through several reliable methods. A common and efficient laboratory-scale approach involves the reduction of a readily available carboxylic acid derivative, 4-fluorophenylacetic acid. This method is favored for its high yield and straightforward execution.
Reduction of 4-Fluorophenylacetic Acid: A Step-by-Step Protocol
This protocol outlines a robust procedure for the synthesis of 2-(4-fluorophenyl)ethan-1-ol. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) ensures the complete conversion of the carboxylic acid to the primary alcohol.
Experimental Workflow: Synthesis via Reduction
Caption: Workflow for the reduction of 4-fluorophenylacetic acid.
Causality in Experimental Choices:
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Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is a critical safety and procedural requirement to prevent reagent decomposition and ensure high yields.
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Controlled Addition at 0 °C: The reaction between LAH and the carboxylic acid is highly exothermic. Slow, dropwise addition at reduced temperature is essential to manage the reaction rate, prevent dangerous temperature spikes, and minimize side reactions.
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Fieser Workup: The specific sequence of adding water, aqueous base, and then water is a well-established protocol for quenching LAH reactions. This procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid, greatly simplifying the product isolation phase compared to other quenching methods.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized 2-(4-fluorophenyl)ethan-1-ol, a multi-technique analytical approach is required. This constitutes a self-validating system where chromatographic and spectroscopic data converge to confirm the compound's quality.
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High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for purity assessment.[6] A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the target compound from residual starting materials or byproducts.[7][8] Purity is quantified by the relative peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons (split by fluorine coupling), the two methylene groups (-CH₂-), and the hydroxyl proton (-OH).[9]
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¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.
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¹⁹F NMR: A crucial analysis for fluorinated compounds, this will show a single resonance, confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated weight of 140.15 Da.[9]
Logical Flow for Analytical Quality Control
Caption: A self-validating analytical workflow for product release.
Applications in Drug Discovery and Development
2-(4-Fluorophenyl)ethan-1-ol is not typically an active agent itself but serves as a crucial intermediate in the synthesis of more complex, high-value molecules.
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Fluorinated Building Block: The primary application is as a fluorinated building block in organic synthesis.[1][2] The fluorine atom can block metabolic oxidation at the para-position of the phenyl ring, a common strategy to increase the half-life of a drug candidate.
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Precursor for Advanced Intermediates: It is used to prepare other reagents, such as 1-fluoro-4-(2-iodoethyl)benzene, which can then be used in alkylation or coupling reactions to construct larger molecular scaffolds.[1][2]
-
Scaffold for CNS-Active Agents: The phenethyl alcohol moiety is a common structural feature in compounds targeting the central nervous system. The addition of fluorine can modulate properties like blood-brain barrier penetration and receptor affinity.
-
Component of Atypical Dopamine Transporter (DAT) Inhibitors: While more complex, related structures containing the bis(4-fluorophenyl) moiety have been investigated as atypical DAT inhibitors for treating psychostimulant use disorders.[10] This highlights the value of the fluorophenyl group in designing neurologically active agents.
Safety and Handling
Proper handling of 2-(4-fluorophenyl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified as a combustible liquid and presents several health hazards.[1][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11][13] Keep away from heat, sparks, and open flames.[11]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]
-
Skin: Wash with plenty of soap and water.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and separated from strong oxidizing agents.[1][14]
Conclusion
2-(4-Fluorophenyl)ethan-1-ol (CAS 7589-27-7) is a chemical intermediate of significant utility, particularly for the pharmaceutical and fine chemical industries. Its value is derived from the strategic placement of a fluorine atom on a versatile phenethyl alcohol scaffold. This guide has detailed its core properties, provided a robust and rational synthetic protocol, outlined a comprehensive analytical validation workflow, and discussed its key applications and safety considerations. By understanding these technical aspects, researchers and development scientists can confidently and effectively integrate this compound into their synthetic programs to advance the discovery of novel chemical entities.
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